Allethrin

描述

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin.

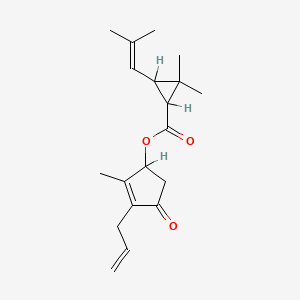

This compound is a cyclopropanecarboxylate ester. It has a role as a pyrethroid ester insecticide. It is functionally related to a chrysanthemic acid.

This compound is a pyrethroid (type I) insecticide. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811)

Biothis compound is a brand name for an ectoparasiticide. It consists of two of the eight stereosiomers of this compound I in an approximate ratio of 1:1. Esbiothis compound or S-biothis compound s the pure S-form of the pesticide. Biothis compound is subject to extensive hydrolytic and oxidative degeneration by the mammalian metabolism, leading to a complex series of metabolites partially conjugated and finally eliminated in the urine.

Synthetic analogs of the naturally occurring insecticides cinerin, jasmolin, and pyrethrin. (From Merck Index, 11th ed)

Structure

3D Structure

属性

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8035180 | |

| Record name | Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID. | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98 | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C: | |

| Record name | ALLETHRINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9 | |

| Record name | ALLETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/47 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-cis,trans-Allethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042534612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLETHRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X03II877M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | S-BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

~4 °C | |

| Record name | ALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0212 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Allethrin mechanism of action on voltage-gated sodium channels

An In-depth Technical Guide on the Core Mechanism of Action of Allethrin on Voltage-Gated Sodium Channels

Abstract

This compound, a Type I synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (Nav), which are fundamental for the initiation and propagation of action potentials in nerve cells.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound modifies the function of these channels. The primary action of this compound is the profound alteration of channel gating kinetics, characterized by a slowing of both activation and inactivation processes.[3] This results in a persistent influx of sodium ions, leading to a prolonged depolarizing afterpotential, membrane depolarization, and neuronal hyperexcitability, which manifests as repetitive firing and ultimately leads to insect paralysis.[2][4] Unlike Type II pyrethroids, this compound's interaction with sodium channels shows minimal dependence on channel activation, indicating a strong affinity for the resting state of the channel.[5][6][7] This document details the electrophysiological consequences of this compound binding, summarizes key quantitative data from seminal studies, describes the experimental protocols used to elucidate this mechanism, and provides visual representations of the core pathways and workflows.

The Molecular Target: Voltage-Gated Sodium Channels (Nav)

Voltage-gated sodium channels are large, transmembrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in most excitable cells.[1][8] The pore-forming α-subunit is composed of four homologous domains (I-IV), each containing six transmembrane helical segments (S1-S6).[2][9] The S1-S4 segments in each domain form a voltage-sensing module, while the S5 and S6 segments and the connecting P-loop form the ion-conducting pore.[2][9]

These channels cycle through three primary conformational states:

-

Resting (Closed): The channel is closed but available for activation upon membrane depolarization.

-

Open (Activated): Upon depolarization, the channel opens, allowing Na+ influx. This state is transient, lasting only a few milliseconds.[8]

-

Inactivated (Closed): Shortly after opening, the channel enters a non-conducting, inactivated state, even if the membrane remains depolarized. This process is crucial for terminating the action potential.[8]

Core Mechanism of Action: Alteration of Gating Kinetics

The primary mechanism of this compound is the modification of the gating kinetics of Nav channels.[6] Rather than blocking the channel pore, this compound binds to the α-subunit and stabilizes the open state, primarily by inhibiting the transition to the inactivated and closed states.[8][10]

This modification has two key electrophysiological signatures:

-

Slowed Inactivation: In the presence of this compound, a fraction of the sodium channels fails to inactivate quickly during membrane depolarization, resulting in a persistent, steady-state sodium current.[3]

-

Slowed Deactivation (Tail Current): Upon repolarization of the membrane, this compound-modified channels are slow to close (deactivate). This generates a large, slowly decaying "tail current" of sodium ions flowing into the cell.[3][7]

This prolonged influx of positive charge leads to a depolarizing afterpotential, which can trigger repetitive firing of action potentials, causing the characteristic signs of pyrethroid poisoning.[2]

State-Dependent Interaction

Pyrethroids exhibit state-dependent binding, meaning their affinity for the Nav channel can vary depending on its conformational state.[11] Type II pyrethroids, like deltamethrin, show strong use-dependence, where channel modification is significantly enhanced by repeated depolarizations, indicating a preferential binding to the open channel state.[11][12]

In contrast, this compound (and its active isomer S-biothis compound) demonstrates minimal use-dependence.[5][6] Significant channel modification occurs even when the channel is primarily in the resting state (i.e., from a hyperpolarized holding potential without repetitive stimulation).[7][13] This suggests that this compound binds effectively to the resting state of the channel, a key characteristic that distinguishes it from Type II pyrethroids.

Quantitative Analysis of this compound's Effects

The effects of this compound have been quantified across various channel subtypes and preparations. The tables below summarize key findings.

Table 1: Effects of this compound on Nav Channel Gating Properties

| Parameter | Preparation | This compound Conc. | Observation | Citation |

|---|---|---|---|---|

| Tail Current Washout | Rat DRG Neurons | 10-100 µM | Monophasic disappearance with an exponential tau of 188 ± 44 s (with 0.1% DMSO). | [7] |

| Max. Tail Conductance | Rat DRG Neurons | 10 µM | Maximum slow tail conductance was 40% of the peak conductance during depolarization. | [7] |

| Resting State Modification | Rat Nav1.6 Channels (expressed in oocytes) | 100 µM | 5.7% of channels modified in the resting state (tested as S-biothis compound). | [13] |

| Use-Dependent Modification | Rat Nav1.6 Channels (expressed in oocytes) | 100 µM | No significant enhancement of modification upon repetitive activation (tested as S-biothis compound). |[13] |

Table 2: Isoform-Specific Sensitivity to this compound

| Channel Type | Preparation | Observation | Citation |

|---|---|---|---|

| TTX-Resistant (TTX-R) vs. TTX-Sensitive (TTX-S) | Rat DRG Neurons | TTX-R channels (e.g., Nav1.8) are more responsive to this compound than TTX-S channels (e.g., Nav1.7). | [7][8] |

| Mammalian Isoform Comparison | Various (expressed in oocytes) | Nav1.3, Nav1.6, and Nav1.8 isoforms are generally more sensitive to pyrethroids than Nav1.2, Nav1.4, and Nav1.7. |[2] |

Key Experimental Protocols

The mechanism of this compound has been primarily elucidated using electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the gold-standard method for characterizing the effects of compounds on specific, cloned ion channels expressed in a heterologous system.[14]

Methodology:

-

Channel Expression: Complementary RNA (cRNA) encoding the desired Nav channel α-subunit (and often auxiliary β-subunits) is synthesized in vitro. This cRNA is then microinjected into Xenopus laevis oocytes.[11][15]

-

Incubation: The oocytes are incubated for 2-7 days to allow for the translation and insertion of the channel proteins into the oocyte's plasma membrane.

-

Recording: An oocyte is placed in a recording chamber and perfused with a specific external solution (e.g., containing physiological levels of Na+). Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, creating a voltage-clamp circuit.

-

Voltage Protocols: The membrane potential is held at a negative potential (e.g., -100 mV) to ensure channels are in the resting state. A series of depolarizing voltage steps are then applied to elicit sodium currents.

-

Activation Curve: Currents are measured during steps to various potentials to determine the voltage-dependence of channel opening.

-

Inactivation Curve: A pre-pulse to various potentials is applied before a test pulse to determine the voltage-dependence of steady-state inactivation.

-

Tail Currents: Current is measured immediately upon repolarization from a depolarizing pulse.

-

-

Compound Application: A baseline recording is established, after which the oocyte is perfused with a solution containing this compound. The voltage protocols are repeated to measure the modified currents.[15]

-

Data Analysis: The properties of the modified currents (e.g., peak amplitude, decay kinetics, tail current decay rate) are compared to the control currents to quantify the compound's effect.

Whole-Cell Patch Clamp

This technique is used to record ionic currents from the entire membrane of a single, isolated cell, such as a cultured neuron.

Methodology:

-

Cell Preparation: Neurons (e.g., from rat dorsal root ganglia) are dissociated and cultured.[7]

-

Pipette & Seal: A glass micropipette with a very fine tip is filled with an internal solution mimicking the cell's cytoplasm. The pipette is pressed against the cell membrane, and suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Recording & Analysis: The setup is then used as a voltage clamp to record whole-cell sodium currents, applying voltage protocols and perfusion solutions similar to the TEVC method.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is a well-defined process of gating modification. By binding to the channel, primarily in its resting state, this compound slows both inactivation and deactivation, leading to a prolonged sodium influx that drives neuronal hyperexcitability. This detailed understanding, built upon decades of rigorous electrophysiological investigation, is critical for the fields of neurotoxicology, pharmacology, and the development of next-generation insecticides. The distinct state-dependency of this compound compared to other pyrethroid classes underscores the subtle but critical structural and functional differences that can be exploited in drug and insecticide design.

References

- 1. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-biothis compound, tefluthrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-biothis compound, tefluthrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time course and temperature dependence of this compound modulation of sodium channels in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ecommons.cornell.edu [ecommons.cornell.edu]

- 10. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Divergent actions of the pyrethroid insecticides S-biothis compound, tefluthrin, and deltamethrin on rat Na(v)1.6 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Allethrin Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allethrin, the first synthetic pyrethroid insecticide, is a cornerstone in the development of modern pest control agents. Its molecular structure, characterized by three chiral centers, gives rise to eight stereoisomers, each exhibiting distinct biological activity. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of these stereoisomers. It details the stereoselective synthesis of the key precursors, chrysanthemic acid and allethrolone, and their subsequent esterification. Advanced analytical techniques for the separation and characterization of the individual stereoisomers, including chiral high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy, are discussed in detail. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and analysis of pyrethroid-based compounds.

Introduction

This compound is a synthetic analog of pyrethrin, a natural insecticide derived from Chrysanthemum cinerariaefolium.[1] First synthesized in 1949, it paved the way for the development of a wide range of synthetic pyrethroids.[1] The this compound molecule is an ester of chrysanthemic acid and allethrolone.[2] It possesses three chiral centers, two in the chrysanthemic acid moiety and one in the allethrolone moiety, resulting in a total of eight possible stereoisomers.[3]

These stereoisomers, which include enantiomers and diastereomers, often exhibit significant differences in their insecticidal efficacy and toxicity to non-target organisms.[4] For instance, the [1R, trans;1S]-isomer, also known as S-Biothis compound, is the most biologically active.[1][2] Consequently, the stereoselective synthesis and detailed structural characterization of individual this compound isomers are of paramount importance for the development of more effective and environmentally benign insecticides.

This guide provides an in-depth exploration of the synthetic pathways leading to specific this compound stereoisomers and the analytical methodologies employed for their separation and structural elucidation.

Synthesis of this compound Stereoisomers

The synthesis of a specific this compound stereoisomer is a multi-step process that hinges on the stereoselective synthesis of its constituent parts: the appropriate stereoisomer of chrysanthemic acid and the desired enantiomer of allethrolone. The final step involves the esterification of these two precursors.

Stereoselective Synthesis of Chrysanthemic Acid Isomers

Chrysanthemic acid exists as four stereoisomers: (1R,3R)-trans, (1S,3S)-trans, (1R,3S)-cis, and (1S,3R)-cis. The (1R)-trans and (1R)-cis isomers are key precursors for many active pyrethroids. Various methods have been developed for their stereoselective synthesis and separation.

Experimental Protocol: General Method for the Separation of Chrysanthemic Acid Isomers by Gas Chromatography

This protocol describes a general method for the derivatization and GC separation of chrysanthemic acid isomers.

-

Derivatization: Chrysanthemic acid is converted to its amide derivative to facilitate GC analysis. The acid is treated with an appropriate amine (e.g., isopropylamine) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as toluene.[5]

-

Gas Chromatography (GC) Conditions:

-

Column: A chiral stationary phase is required for the separation of enantiomers. An example is a glass capillary column (e.g., 40m x 0.25 mm i.d.) coated with a chiral selector like N,N'-[2,4-(6-ethoxy-1,3,5-triazine)diyl]bis(L-valyl-L-valyl-L-valine isopropyl ester) (OA-300).[5] For the separation of diastereomers (cis/trans), a polar capillary column can be used.

-

Carrier Gas: Helium at a suitable flow rate (e.g., 0.57 ml/min).[5]

-

Temperatures:

-

Injector and Detector: 250-280°C

-

Oven: A temperature program is typically used, for example, starting at 120°C and ramping to a higher temperature to ensure the elution of all isomers.[6]

-

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Stereoselective Synthesis of Allethrolone Enantiomers

Allethrolone has one chiral center, existing as (R)- and (S)-enantiomers. The synthesis of optically active allethrolone is a critical step in producing single-isomer allethrins.

Experimental Protocol: General Method for the Resolution of dl-Allethrolone

This protocol outlines a classical approach to resolving a racemic mixture of allethrolone.

-

Diastereomeric Ester Formation: Racemic allethrolone is reacted with an optically pure chiral acid, such as (+)-trans-chrysanthemic acid, to form a mixture of diastereomeric esters.

-

Fractional Crystallization: The diastereomeric esters are separated based on their different physical properties, such as solubility, through fractional crystallization from a suitable solvent.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic or acidic conditions to yield the individual (R)- and (S)-enantiomers of allethrolone. It is important to use mild conditions to avoid racemization.[7][8] A process using a boron halide for cleavage of the ester has been reported to provide high yields of pure allethrolone.[7]

Esterification of Chrysanthemic Acid and Allethrolone

The final step in the synthesis is the coupling of the desired chrysanthemic acid isomer with the selected allethrolone enantiomer.

Experimental Protocol: General Esterification Procedure

-

Acid Chloride Formation: The carboxylic acid group of the chrysanthemic acid isomer is activated, typically by converting it to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Esterification: The chrysanthemic acid chloride is then reacted with the desired allethrolone enantiomer in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane or toluene at room temperature.

-

Workup and Purification: The reaction mixture is washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is evaporated. The resulting crude this compound stereoisomer is purified by column chromatography on silica gel or by preparative HPLC.

The overall synthetic and separation workflow is depicted in the following diagram:

Caption: General workflow for the stereoselective synthesis of S-Biothis compound.

Structural Elucidation of this compound Stereoisomers

The unambiguous identification and characterization of each this compound stereoisomer require a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

Chiral chromatography is the cornerstone for the separation of this compound stereoisomers. Both HPLC and GC are widely employed.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

A two-dimensional HPLC system can be highly effective for the separation of all eight stereoisomers.

-

First Dimension (Achiral Separation):

-

Column: A monolithic silica column (e.g., Chromolith, 100 mm x 4.6 mm i.d.).

-

Mobile Phase: n-hexane:tert-butyl methyl ether (96:4, v/v).

-

Flow Rate: 1.0 mL/min.

-

Purpose: To separate the cis and trans diastereomers.

-

-

Second Dimension (Chiral Separation):

-

Column: An enantioselective column (e.g., Daicel Chiralcel OJ, 250 mm x 4.6 mm i.d.).

-

Mobile Phase for trans isomers: n-hexane:tert-butyl methyl ether (90:10, v/v).

-

Mobile Phase for cis isomers: n-hexane:isopropanol (99.3:0.7, v/v).

-

Detection: UV detector at 230 nm and a Circular Dichroism (CD) detector to determine the elution order of enantiomers.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound isomers, particularly in complex matrices.

-

Column: A capillary column with a suitable stationary phase (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A gradient is used to ensure separation, for example, starting at 150°C and ramping to 280°C.

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

-

Analyzer: Quadrupole or Ion Trap.

-

Data Acquisition: Full scan to obtain mass spectra for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

-

The logical workflow for the separation and identification of this compound stereoisomers is presented below.

Caption: Workflow for the separation and structural elucidation of this compound stereoisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (which can help determine cis/trans relationships on the cyclopropane ring), and integration.

-

¹³C NMR: Identifies the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.

-

Chiral Shift Reagents: The use of chiral lanthanide shift reagents can help to differentiate the signals of enantiomers in the NMR spectrum of a mixture.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires the compound to be in a crystalline form. To date, there are no publicly available crystal structures for any of the this compound stereoisomers. The crystal structures of other pyrethroids, such as deltamethrin, have been determined, suggesting that crystallization of this compound isomers may be feasible.[9]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its various isomeric compositions. Data for individual, isolated stereoisomers are scarce in the literature.

Table 1: Physical and Chemical Properties of this compound and its Isomeric Mixtures

| Property | This compound (Racemic Mixture) | d-Allethrin | Biothis compound | S-Biothis compound | Reference(s) |

| Appearance | Clear, pale-yellow viscous liquid | Oily liquid | Amber-colored viscous liquid | Yellow liquid | [1][9] |

| Boiling Point | 140 °C at 0.1 mmHg | - | - | - | [1][9] |

| Specific Gravity | 1.005 at 25 °C | 1.005 - 1.015 at 20 °C | - | - | [1] |

| Solubility in Water | Practically insoluble | Practically insoluble | 4.6 mg/L | Insoluble | [1][9] |

| Solubility in Organic Solvents | Soluble in methanol, hexane, xylene | Soluble in most organic solvents | Miscible with most organic solvents | Miscible with most organic solvents | [1] |

| Specific Rotation [α]D | - | - | -18.5° to -22.5° (in toluene) | - | [9] |

Table 2: Composition of Various this compound Products

| Product Name | Isomer Composition | Approximate Ratio | Reference(s) |

| This compound | All eight stereoisomers | 1:1:1:1:1:1:1:1 | [1] |

| d-Allethrin | [1R, trans;1R], [1R, trans;1S], [1R, cis;1R], [1R, cis;1S] | 4:4:1:1 | [1] |

| Biothis compound | [1R, trans;1R] and [1R, trans;1S] | 1:1 | [1] |

| Esbiothrin | [1R, trans;1R] and [1R, trans;1S] | 1:3 | [1] |

| S-Biothis compound | [1R, trans;1S] | >90% | [1] |

Table 3: Acute Toxicity Data for this compound Isomeric Mixtures

| Organism | Test | Isomeric Mixture | Value | Reference(s) |

| Rat (oral) | LD₅₀ | This compound | 685-1100 mg/kg | |

| Rabbit (dermal) | LD₅₀ | This compound | >2500 mg/kg | |

| Rainbow Trout | LC₅₀ (96h) | This compound | 10-31 µg/L | |

| Bluegill Sunfish | LC₅₀ (96h) | This compound | 13-30 µg/L | |

| Daphnia magna | EC₅₀ (48h) | This compound | 21 µg/L |

Conclusion

The synthesis and structural elucidation of this compound stereoisomers are complex but essential endeavors for the development of targeted and effective insecticides. This guide has outlined the key synthetic strategies, which rely on the stereocontrolled synthesis and resolution of the chrysanthemic acid and allethrolone precursors, followed by their esterification. Furthermore, a combination of advanced chromatographic and spectroscopic techniques is necessary for the separation and unambiguous characterization of the individual stereoisomers. While comprehensive experimental data for each of the eight isomers remain to be fully documented in the public domain, the methodologies described herein provide a solid foundation for researchers in the field of pyrethroid chemistry. Future work focusing on the isolation and detailed characterization, including X-ray crystallography, of all this compound stereoisomers will be invaluable for a deeper understanding of their structure-activity relationships.

References

- 1. Allethrins (EHC 87, 1989) [inchem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. s-Biothis compound ((+)-d-trans-allethrin, (1S)-(1R,3R)-Allethrin) C19H26O3, CAS#28434-00-6 (or. 231937-89-6) [kangmei.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Environmental Fate and Biodegradation Pathways of Allethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allethrin, a synthetic pyrethroid insecticide, has been widely utilized for the control of various insect pests in both agricultural and domestic settings. As with any xenobiotic compound introduced into the environment, understanding its fate and persistence is of paramount importance for assessing potential ecological risks and ensuring environmental safety. This technical guide provides an in-depth overview of the environmental fate and biodegradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to support researchers and professionals in the fields of environmental science and drug development.

Environmental Fate of this compound

The environmental persistence and mobility of this compound are governed by a combination of biotic and abiotic degradation processes. These processes determine the compound's half-life in various environmental compartments, including soil, water, and air.

Abiotic Degradation

Abiotic degradation of this compound primarily occurs through hydrolysis and photolysis.

Hydrolysis: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The ester linkage is the primary site of hydrolytic cleavage, yielding chrysanthemic acid and allethrolone. The rate of hydrolysis is significantly influenced by pH and temperature. While stable in acidic and neutral aqueous solutions, its degradation accelerates with increasing pH.

Photolysis: this compound is unstable in the presence of light.[1] Photodegradation can occur in water, on soil surfaces, and in the atmosphere. The primary photoreactions involve ester cleavage, oxidation of the isobutenyl group, and other transformations of both the acid and alcohol moieties.[1] The half-life of this compound due to photolysis can be relatively short, especially when exposed to direct sunlight. For instance, a thin film of this compound on a glass surface showed 90% degradation after approximately 8 hours of exposure to a sunlamp.[1] In aqueous suspensions, about 11.1% photodecomposition was observed after only 15 minutes of sunlight exposure.[2]

Biotic Degradation

Microbial degradation is a key process in the dissipation of this compound from the environment. A variety of microorganisms, including bacteria and fungi, have been shown to utilize this compound as a source of carbon and energy, leading to its breakdown into less complex and often less toxic compounds.

Soil: In soil, the degradation of this compound is primarily a biological process. The rate of degradation is influenced by soil type, organic matter content, moisture, temperature, and the composition of the microbial community. Several bacterial and fungal species capable of degrading this compound have been isolated from contaminated soils.

Water: In aquatic environments, both microbial degradation and photolysis contribute to the breakdown of this compound. Its low water solubility, however, means that a significant portion is likely to adsorb to sediment and suspended particles, where microbial degradation becomes the predominant dissipation pathway.[3]

Quantitative Data on this compound Degradation

The following tables summarize the available quantitative data on the degradation of this compound under various conditions.

Table 1: Abiotic Degradation of this compound

| Degradation Process | Matrix | Conditions | Half-life (t½) | Reference |

| Photolysis | Thin film on glass | Sunlamp exposure | ~2.4 hours (for 90% degradation) | [1] |

| Photolysis | Aqueous suspension | Sunlight exposure | - (11.1% degradation in 15 min) | [2] |

| Hydrolysis | Aqueous solution | Alkaline pH | Rate increases with pH | [4] |

Table 2: Microbial Degradation of this compound

| Microorganism | Matrix | Initial Concentration | Optimal Conditions | Degradation Rate/Half-life (t½) | Reference |

| Acidomonas sp. | Minimal Medium | 16 mM | - | >70% degradation in 72 hours | [5][6] |

| Bacillus megaterium HLJ7 | Minimal Medium | 50 mg/L | 32.18 °C, pH 7.52 | 96.5% degradation in 11 days (t½ = 3.56 days) | |

| Fusarium proliferatum CF2 | Minimal Medium | 50 mg/L | 26 °C, pH 6.0 | 100% degradation in 144 hours | [7] |

| Sphingomonas trueperi CW3 | Batch experiments | 50 mg/L | 30 °C, pH 7.0 | 93% degradation in 7 days | [7] |

Biodegradation Pathways of this compound

The primary mechanism for the biodegradation of this compound by microorganisms is the enzymatic cleavage of the ester bond. This initial step is carried out by carboxylesterase enzymes, which are widespread in various bacteria and fungi.[2][8][9][10] This hydrolysis results in the formation of two main metabolites: chrysanthemic acid and allethrolone.[5][6]

Following the initial ester cleavage, these intermediate metabolites are further degraded through various oxidative and hydrolytic pathways. Chrysanthemic acid can be oxidized at the isobutenyl group, while allethrolone can undergo oxidation and ring cleavage. The ultimate end products of complete mineralization are carbon dioxide and water.

Below is a diagram illustrating the main biodegradation pathway of this compound.

Experimental Protocols

The study of this compound's environmental fate and biodegradation involves a range of standardized experimental protocols. The following sections provide an overview of the methodologies for key experiments, primarily based on OECD guidelines.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[4][9][11][12][13][14]

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A known concentration of this compound (either radiolabeled or non-labeled) is added to the buffer solutions. The concentration should not exceed half of its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling: Aliquots are taken at specific time intervals.

-

Analysis: The concentration of the parent this compound and its hydrolysis products (chrysanthemic acid and allethrolone) are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The degradation rate constant and half-life are calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to evaluate the rate and pathway of aerobic and anaerobic degradation of a substance in soil.[15][16][17][18][19][20]

Methodology:

-

Soil Collection and Characterization: Representative soil samples are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C-allethrin) or non-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: Soil is maintained at a specific moisture content (e.g., 40-60% of water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C) with a continuous supply of air. Volatiles and evolved ¹⁴CO₂ are trapped.

-

Anaerobic: After an initial aerobic phase, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time points over a period of up to 120 days.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The parent compound and its metabolites are quantified using techniques like HPLC with radiometric detection, and their identities are confirmed by GC-MS or LC-MS/MS.

-

Data Analysis: Degradation half-lives (DT50) and the distribution of radioactivity in parent compound, metabolites, bound residues, and CO₂ are determined.

Analytical Methods for this compound and its Metabolites

Accurate quantification of this compound and its degradation products is crucial for environmental fate studies. The primary analytical techniques employed are:

-

Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is a powerful tool for both quantification and structural confirmation of volatile and semi-volatile compounds like this compound and its metabolites.[5][10][21][22]

-

High-Performance Liquid Chromatography (HPLC): Typically used with a UV detector or coupled with a Mass Spectrometer (LC-MS or LC-MS/MS). HPLC is suitable for the analysis of less volatile and thermally labile compounds.[23][24][25]

Sample Preparation: A critical step in the analysis is the extraction of the target compounds from the environmental matrix (soil, water, sediment). This often involves liquid-liquid extraction or solid-phase extraction (SPE) followed by a cleanup step to remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.[10]

Conclusion

The environmental fate of this compound is a complex interplay of abiotic and biotic processes. It is susceptible to degradation by hydrolysis, particularly in alkaline waters, and by photolysis in the presence of sunlight. However, microbial degradation appears to be the most significant pathway for its dissipation in soil and aquatic sediments. The primary biodegradation mechanism involves the enzymatic hydrolysis of the ester linkage, leading to the formation of chrysanthemic acid and allethrolone, which are subsequently mineralized. The rate of degradation is highly dependent on environmental conditions. This technical guide provides a comprehensive summary of the current knowledge on the environmental fate and biodegradation of this compound, offering valuable data and methodological insights for researchers and professionals working to ensure the safe and sustainable use of this and other pyrethroid insecticides.

References

- 1. Allethrins (EHC 87, 1989) [inchem.org]

- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biodegradation of Pyrethroids by a Hydrolyzing Carboxylesterase EstA from Bacillus cereus BCC01 | MDPI [mdpi.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 13. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 14. Biodegradation of this compound, a pyrethroid insecticide, by an acidomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 17. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 18. oecd.org [oecd.org]

- 19. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. sciensage.info [sciensage.info]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

A Technical Deep Dive: Unraveling the Metabolic Fates of Allethrin in Insects Versus Mammals

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the metabolic pathways of allethrin, a first-generation synthetic pyrethroid insecticide, in insects and mammals. This whitepaper details the biochemical mechanisms underlying the selective toxicity of this compound, presenting a comparative overview of its biotransformation, the enzymes involved, and the resulting metabolites. The guide also provides detailed experimental methodologies and quantitative data to facilitate further research in insecticide metabolism and toxicology.

The selective toxicity of pyrethroids like this compound is primarily attributed to the differential rates and routes of their metabolism in target (insects) versus non-target (mammalian) organisms. While both insects and mammals employ similar enzymatic systems to detoxify these compounds, the efficiency of these systems varies significantly, leading to a higher accumulation of the toxic parent compound in insects.

Core Metabolic Pathways: A Tale of Two Systems

The metabolism of this compound in both insects and mammals proceeds primarily through two major pathways: ester hydrolysis and oxidative metabolism , the latter being predominantly mediated by the cytochrome P450 (CYP) monooxygenase system. These initial Phase I reactions are followed by Phase II conjugation, which facilitates the excretion of the metabolites.

In mammals , this compound is readily absorbed and rapidly metabolized, primarily in the liver. The ester linkage is a key target for hydrolytic cleavage by carboxylesterases, yielding chrysanthemic acid and allethrolone.[1] Concurrently, oxidative pathways, driven by a diverse arsenal of cytochrome P450 enzymes, attack various positions on the this compound molecule.[2][3][4] Major oxidative modifications include hydroxylation of the methyl groups on the chrysanthemic acid moiety and the allyl side chain of the allethrolone moiety.[1] These initial metabolites are then often conjugated with glucuronic acid or sulfate to enhance their water solubility and facilitate their elimination from the body, primarily through urine and feces.[1]

In insects , similar metabolic machinery is present; however, the enzymatic activity is generally lower and less efficient compared to mammals. This slower rate of detoxification allows the parent this compound molecule to persist for a longer duration at its target site, the voltage-gated sodium channels in the nervous system, leading to the characteristic neurotoxic effects.[5][6] Cytochrome P450 monooxygenases and carboxylesterases are the principal enzyme families responsible for this compound metabolism in insects.[7] The development of insecticide resistance in many insect species is often linked to the overexpression or mutation of these detoxifying enzymes.

Quantitative Comparison of this compound Metabolism

Direct quantitative comparisons of this compound metabolism between specific insect and mammalian species are scarce in the available scientific literature. However, in vitro studies with other pyrethroids and general principles of selective toxicity allow for a qualitative and semi-quantitative comparison.

One study investigating the in vitro metabolism of S-biothis compound in rat and human hepatic microsomes found that the metabolism was solely the result of oxidative processes, with intrinsic clearance (CLint) being 5- to 15-fold greater in rat microsomes compared to human microsomes.[2][3] This highlights species-specific differences even within mammals. The lack of significant hydrolytic activity in this in vitro system for S-biothis compound is noteworthy.

The following table summarizes the key enzymatic parameters, though it should be noted that direct comparative values for this compound are limited. The data presented is a composite understanding from various studies on pyrethroids.

| Parameter | Insects (e.g., Housefly, Mosquito) | Mammals (e.g., Rat, Human) | Key References |

| Primary Metabolic Pathways | Ester Hydrolysis, Cytochrome P450 Oxidation | Ester Hydrolysis, Cytochrome P450 Oxidation | [1][7] |

| Key Enzyme Families | Carboxylesterases, Cytochrome P450s | Carboxylesterases, Cytochrome P450s | [2][3][4][7] |

| Rate of Metabolism | Generally Slower | Generally Faster | [5][6] |

| Intrinsic Clearance (CLint) of S-biothis compound (in vitro) | Data not available | Rat > Human (5-15 fold) | [2][3] |

| Major Metabolites | Oxidized and hydrolyzed products | Chrysanthemum dicarboxylic acid, Allethrolone, and their conjugates | [1] |

Visualizing the Metabolic Pathways

To illustrate the divergent metabolic fates of this compound in insects and mammals, the following pathway diagrams were generated using the Graphviz DOT language.

References

- 1. Allethrins (EHC 87, 1989) [inchem.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile and Risk Assessment of d-Allethrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary